molecular formula C15H14O3 B6397620 3-(3-Hydroxymethylphenyl)-2-methylbenzoic acid CAS No. 1261939-10-9

3-(3-Hydroxymethylphenyl)-2-methylbenzoic acid

Cat. No.: B6397620
CAS No.: 1261939-10-9
M. Wt: 242.27 g/mol
InChI Key: HBFWDVGHYAKYRK-UHFFFAOYSA-N
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Description

3-(3-Hydroxymethylphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core with a hydroxymethyl group and a methyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxymethylphenyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene derivatives followed by oxidation. The reaction typically uses aluminum chloride as a catalyst and an acyl chloride as the acylating agent. The resulting product is then subjected to oxidation using reagents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed for hydrogenation steps, and advanced oxidation techniques may be used to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of alcohols from carboxylic acids.

    Substitution: Introduction of nitro or halogen groups onto the aromatic ring.

Scientific Research Applications

3-(3-Hydroxymethylphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxymethylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    3-(4-Hydroxymethylphenyl)-2-methylbenzoic acid: Similar structure but with the hydroxymethyl group in a different position.

    2-Methyl-3-(3-carboxyphenyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness: 3-(3-Hydroxymethylphenyl)-2-methylbenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-13(6-3-7-14(10)15(17)18)12-5-2-4-11(8-12)9-16/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFWDVGHYAKYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689067
Record name 3'-(Hydroxymethyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-10-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-(hydroxymethyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261939-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Hydroxymethyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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